PknB-IN-2 Demonstrates Improved Enzymatic Potency Compared to the Direct Structural Analog PknB-IN-1
PknB-IN-2 (Compound 10) exhibits a 16% improvement in enzyme inhibition potency over its closest structural analog, PknB-IN-1 (Compound 2), in the same in vitro assay. Both compounds are indole-containing PknB inhibitors identified from the same virtual screening campaign [1]. The IC50 for PknB-IN-2 is 12.1 μM, while the IC50 for PknB-IN-1 is 14.4 μM, demonstrating that PknB-IN-2 is the more potent enzyme inhibitor of the two leads from this study [1].
| Evidence Dimension | PknB enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 12.1 μM |
| Comparator Or Baseline | PknB-IN-1 (Compound 2): 14.4 μM |
| Quantified Difference | PknB-IN-2 is 1.2x more potent (16% improvement) |
| Conditions | Recombinant M. tuberculosis PknB (residues 1-308) in an in vitro kinase activity assay |
Why This Matters
For researchers seeking the most potent PknB inhibitor from the 2022 Thongdee et al. virtual screening campaign, PknB-IN-2 is the quantitatively superior choice over PknB-IN-1.
- [1] Thongdee P, Hanwarinroj C, Pakamwong B, et al. Virtual Screening Identifies Novel and Potent Inhibitors of Mycobacterium tuberculosis PknB with Antibacterial Activity. J Chem Inf Model. 2022;62(16):3861-3876. View Source
